molecular formula C16H12FN3O3 B15083298 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate CAS No. 332383-71-8

2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Cat. No.: B15083298
CAS No.: 332383-71-8
M. Wt: 313.28 g/mol
InChI Key: LEXMOGPAKBADJX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is an organic ester compound featuring a 4-fluorophenyl ketone moiety linked via an oxoethyl group to a benzotriazole-acetate moiety. This compound is structurally distinct from simpler benzoate esters due to the presence of the benzotriazole ring, which may influence its reactivity, solubility, and applications in fields such as materials science or medicinal chemistry.

Properties

CAS No.

332383-71-8

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)15(21)10-23-16(22)9-20-14-4-2-1-3-13(14)18-19-20/h1-8H,9-10H2

InChI Key

LEXMOGPAKBADJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)F

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then reacted with oxalyl chloride to introduce the oxoethyl group, followed by esterification with acetic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-Fluorophenyl)-2-oxoethyl Esters and Analogs

Compound Name Phenyl Substituent Ester Group Molecular Formula Reported Yield Melting Point (°C) Key Applications/Properties
Target Compound: 2-(4-Fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate 4-Fluoro Benzotriazol-1-ylacetate C₁₆H₁₂FN₃O₄ N/A* N/A* Potential UV stabilization, drug intermediates
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate 4-Fluoro 4-Methoxybenzoate C₁₇H₁₅FO₄ N/A N/A Crystallographic studies, synthetic intermediates
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-Dichloro 4-Methoxybenzoate C₁₇H₁₃Cl₂O₄ N/A N/A Antimicrobial activity (hypothesized)
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-Ethyl 4-Fluorobenzoate C₁₇H₁₅FO₃ N/A N/A Material science applications
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 4-Methyl 3-Bromobenzoate C₁₇H₁₅BrO₃ N/A N/A Halogenated intermediates for cross-coupling reactions

Key Differences and Implications

Substituent Effects: Fluorine vs. Halogens/Alkyl Groups: The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to alkyl (e.g., 4-ethyl ) or halogenated (e.g., 2,4-dichloro ) analogs. This may affect electronic properties and reactivity in further derivatization. Benzotriazole vs.

Synthetic Challenges :

  • The benzotriazole-acetate group likely requires specialized coupling agents (e.g., carbodiimides) for esterification, whereas simpler benzoates (e.g., 4-methoxybenzoate ) can be synthesized via direct acid chloride-alcohol reactions .
  • Yields for benzotriazole-containing compounds may be lower due to steric hindrance, though direct data is unavailable.

Physical Properties :

  • Solubility : The benzotriazole group may reduce solubility in polar solvents compared to methoxybenzoates, as seen in related compounds .
  • Melting Points : While specific data is lacking, benzotriazole derivatives often exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions (e.g., π-π stacking) .

Biological Activity

2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a synthetic compound belonging to the class of benzotriazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to its unique structural features, including a fluorinated phenyl group and a benzotriazole core. The presence of fluorine enhances lipophilicity, potentially increasing the compound's biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C16H12FN3O3, with a molecular weight of 313.29 g/mol. The compound features a benzotriazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects.

Biological Activities

Research indicates that benzotriazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Studies suggest that derivatives similar to this compound possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Antifungal Activity : Some benzotriazole derivatives have demonstrated antifungal effects, contributing to their therapeutic potential.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival and proliferation of pathogens or cancer cells.
  • Receptor Binding : It might interact with various biological receptors, altering cellular responses and signaling pathways.
  • DNA Interaction : Some studies suggest that benzotriazoles can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various benzotriazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Studies : Another research focused on the antimicrobial efficacy of benzotriazole derivatives against several bacterial strains. The findings showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1H-benzotriazole Basic benzotriazole structureAntimicrobial properties
4-fluorobenzoyl hydrazine Contains a fluorinated phenyl groupAnticancer activity
Benzothiazole derivatives Similar heterocyclic structureAntifungal and anticancer activities

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